molecular formula C21H24F2N6O6S B608469 Larotrectinib sulfate CAS No. 1223405-08-0

Larotrectinib sulfate

货号 B608469
CAS 编号: 1223405-08-0
分子量: 526.51
InChI 键: PXHANKVTFWSDSG-QLOBERJESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Larotrectinib sulfate is an orally available, tropomyosin receptor kinase (Trk) inhibitor, with potential antineoplastic activity . It is used to treat solid tumors with neurotrophic receptor tyrosine kinase gene fusion, which are metastatic, high risk for surgery, or have no alternative treatments . It was discovered by Array BioPharma and licensed to Loxo Oncology in 2013 .


Synthesis Analysis

Larotrectinib sulfate has been synthesized and loaded into Fe-MOF carriers, which showed a large drug loading capacity and significant slow-release properties in vitro . The stability of Larotrectinib sulfate under stress conditions has been assessed according to ICH guideline Q1A (R2). One unknown thermal degradation impurity was formed, which was separated on a C-18 column, using gradient elution and identified by LCMS .


Molecular Structure Analysis

The molecular formula of Larotrectinib Sulfate is C21H24F2N6O6S and its molecular weight is 526.516 g/mol . The structure of Larotrectinib sulfate is presented in the PubChem database .


Chemical Reactions Analysis

Larotrectinib sulfate has shown stability under stress conditions, according to ICH guideline Q1A (R2). One unknown thermal degradation impurity was formed, which was separated on a C-18 column, using gradient elution and identified by LCMS .


Physical And Chemical Properties Analysis

Larotrectinib sulfate is mainly in an amorphous form when loaded into Fe-MOF carriers . More detailed physical and chemical properties can be found in the PubChem database .

科学研究应用

  1. 抗肿瘤活性:拉罗曲替尼硫酸盐作为肌动蛋白受体激酶(Trk)抑制剂具有潜在的抗肿瘤活性。它结合到Trk,阻止神经营养因子-Trk相互作用和Trk的激活。这导致细胞凋亡和抑制过表达Trk的肿瘤细胞的生长,Trk在各种癌细胞类型中发生突变,并在肿瘤细胞的生长和存活中起着至关重要的作用 (Qeios, 2020)

  2. 特定癌症的全球批准:拉罗曲替尼在2018年获得了其首次全球批准,用于治疗患有NTRK基因融合的成人和儿童患者的实体肿瘤。这一批准具有重要意义,因为它不取决于肿瘤的位置,而是取决于其遗传特征 (Scott, 2019)

  3. 不考虑肿瘤类型的治疗:拉罗曲替尼的FDA批准代表了治疗适应症从一开始就被指定为“不考虑肿瘤类型”的第一个实例,基于可操作的基因组见解。这标志着癌症治疗向靶向基因疗法的转变 (Huang & Feng, 2019)

  4. 药代动力学和药物相互作用:研究已经调查了各种药物转运蛋白和酶在拉罗曲替尼的药代动力学行为中的功能。关键参与者包括多药外流转运蛋白ABCB1和ABCG2,SLCO1A/1B(OATP1A/1B)摄取转运蛋白,以及多特异性药物代谢酶CYP3A (Wang et al., 2020)

  5. 药代动力学监测方法:已开发并验证了一种使用LC-MS/MS定量测定血浆中拉罗曲替尼的方法,有助于药代动力学研究 (Chae et al., 2020)

  6. 在不同癌症中的疗效:拉罗曲替尼在TRK融合阳性癌症患者中显示出显著和持久的抗肿瘤活性,不论患者年龄或肿瘤类型如何。这包括各种独特的TRK融合阳性肿瘤类型(Drilon等,2018年)

  7. 儿童患者的安全性和疗效:该药物在儿童患者中耐受良好,并在TRK融合阳性肿瘤患者中显示出令人鼓舞的抗肿瘤活性。已确定了婴儿、儿童和青少年的推荐2期剂量 (Laetsch et al., 2018)

  8. 局部晚期TRK融合肉瘤的术前治疗:拉罗曲替尼已被用于儿童局部晚期TRK融合肉瘤的术前治疗,导致随后的手术切除 (DuBois et al., 2018)

  9. 临床试验的汇总分析:对三项1/2期临床试验的汇总分析显示了拉罗曲替尼在TRK融合阳性实体肿瘤患者中的疗效和长期安全性 (Hong et al., 2020)

  10. 生物分析测定方法的开发:已开发了一种用于小体积样本中拉罗曲替尼的生物分析测定方法,支持多个小鼠研究,并展示了该药物进一步研究和开发的潜力 (Sparidans et al., 2018)

  • 小鼠血浆中的定量分析:已开发了一种经过验证的高效液相色谱法,用于定量测定小鼠血浆中的拉罗曲替尼,促进了动物模型中的药代动力学研究 (Tripathy et al., 2020)

  • 安全和危害

    Larotrectinib is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes . Treatment with Larotrectinib is well tolerated with a low rate of treatment-emergent grade 3-4 adverse events .

    未来方向

    Larotrectinib has shown impressive responses in most patients with TRK fusion cancer, regardless of tumor type and age . The breakthrough indication across cancer subtypes and ages, from infancy through adulthood, highlights the need to understand the heterogeneous patient population and cancer types studied in larotrectinib clinical trials .

    属性

    IUPAC Name

    (3S)-N-[5-[(2R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]-3-hydroxypyrrolidine-1-carboxamide;sulfuric acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C21H22F2N6O2.H2O4S/c22-13-3-4-16(23)15(10-13)18-2-1-7-28(18)19-6-9-29-20(26-19)17(11-24-29)25-21(31)27-8-5-14(30)12-27;1-5(2,3)4/h3-4,6,9-11,14,18,30H,1-2,5,7-8,12H2,(H,25,31);(H2,1,2,3,4)/t14-,18+;/m0./s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    PXHANKVTFWSDSG-QLOBERJESA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CC(N(C1)C2=NC3=C(C=NN3C=C2)NC(=O)N4CCC(C4)O)C5=C(C=CC(=C5)F)F.OS(=O)(=O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C1C[C@@H](N(C1)C2=NC3=C(C=NN3C=C2)NC(=O)N4CC[C@@H](C4)O)C5=C(C=CC(=C5)F)F.OS(=O)(=O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C21H24F2N6O6S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID401026485
    Record name Larotrectinib sulfate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID401026485
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    526.5 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Larotrectinib sulfate

    CAS RN

    1223405-08-0
    Record name Larotrectinib sulfate [USAN]
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1223405080
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Larotrectinib sulfate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID401026485
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name LAROTRECTINIB SULFATE
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RDF76R62ID
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    体外研究产品的免责声明和信息

    请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。